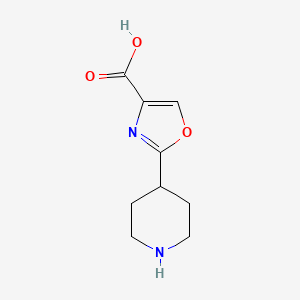
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazole ring, which collectively contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkene or alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated compounds or organometallic reagents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid exerts its effects involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
(1-Methyl-1H-pyrazol-5-yl)boronic Acid: Shares a similar pyrazole ring structure but lacks the cyclopropyl group.
1H-Pyrazole-4-boronic Acid: Another boronic acid derivative with a pyrazole ring, differing in the position of the boronic acid group.
Uniqueness: The presence of the cyclopropyl group in (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H11BN2O2 |
|---|---|
Poids moléculaire |
165.99 g/mol |
Nom IUPAC |
(5-cyclopropyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3 |
Clé InChI |
OHNZNBHJVCLEAE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN1C)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)


![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)


![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)
